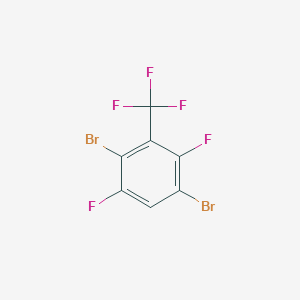
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluoro-3-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation. These reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 1,4-diamino-2,5-difluoro-3-(trifluoromethyl)benzene derivative, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Its derivatives may possess therapeutic properties, making it a valuable intermediate in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals, including advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 1,4-dibromo-2,5-difluoro-3-(trifluoromethyl)benzene exerts its effects depends on the specific application and the molecular targets involved. In chemical reactions, the electron-withdrawing nature of the fluorine and trifluoromethyl groups influences the reactivity of the bromine atoms, facilitating nucleophilic substitution and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which further enhances its electron-withdrawing properties.
1,3-Dibromo-5-fluorobenzene:
Uniqueness
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C7HBr2F5 |
|---|---|
Molecular Weight |
339.88 g/mol |
IUPAC Name |
1,4-dibromo-2,5-difluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HBr2F5/c8-2-1-3(10)5(9)4(6(2)11)7(12,13)14/h1H |
InChI Key |
XAKNAOXCCNRTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















